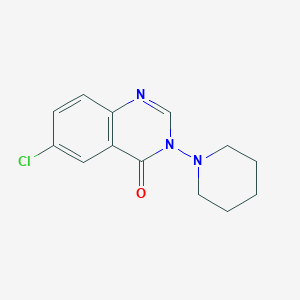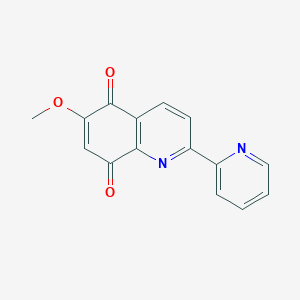
5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- is a quinoline derivative known for its diverse biological activities. This compound is part of the quinolinedione family, which has been extensively studied for its potential therapeutic applications, including anticancer, antibacterial, antifungal, and antimalarial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- typically involves the oxidation of 8-hydroxyquinoline using sodium chlorate in hydrochloric acid. This reaction yields the desired quinolinedione derivative, although the yield is relatively low (15-18%) due to competing side reactions . To improve the yield, methanol can be replaced with ethanol, which helps minimize side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic route to increase yield and purity while minimizing side reactions. This may include the use of alternative oxidizing agents, solvents, and reaction conditions to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline-ortho-quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorate in hydrochloric acid is commonly used for the initial oxidation step.
Reduction: Reducing agents such as sodium borohydride can be used to convert quinones to hydroquinones.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quinoline-ortho-quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- involves the inhibition of the electron transport chain in mitochondria. This inhibition halts aerobic respiration and produces a semiquinone radical, leading to the generation of reactive oxygen species. These reactive oxygen species induce oxidative stress and cell death, particularly in cancer cells . The compound’s molecular targets include components of the mitochondrial electron transport chain and various cellular pathways involved in oxidative stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial activities.
Lavendamycin: Another natural 5,8-quinolinedione derivative with similar biological activities.
6,7-Dichloroquinoline-5,8-dione: A synthetic quinolinedione used in the preparation of metal complexes with anticancer properties.
Uniqueness
5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)- is unique due to its methoxy and pyridinyl substituents, which enhance its biological activity and stability compared to other quinolinedione derivatives. These substituents also allow for the formation of stable metal complexes with potential therapeutic applications .
Propriétés
Numéro CAS |
60582-46-9 |
|---|---|
Formule moléculaire |
C15H10N2O3 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
6-methoxy-2-pyridin-2-ylquinoline-5,8-dione |
InChI |
InChI=1S/C15H10N2O3/c1-20-13-8-12(18)14-9(15(13)19)5-6-11(17-14)10-4-2-3-7-16-10/h2-8H,1H3 |
Clé InChI |
HSRDHUCUVNUZAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




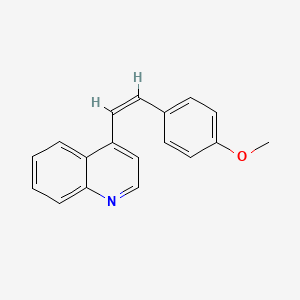



![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)
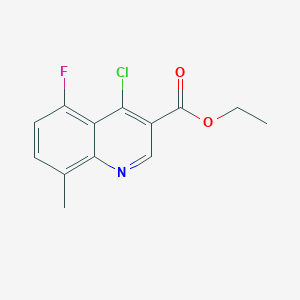
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)
![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)
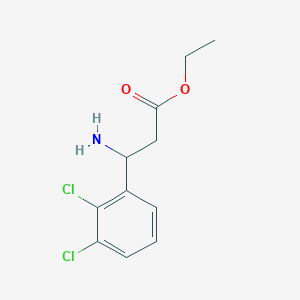
![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
